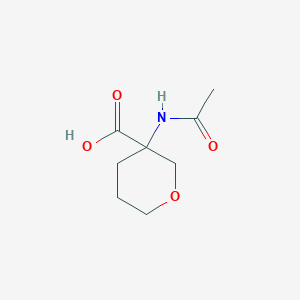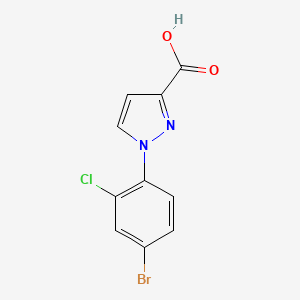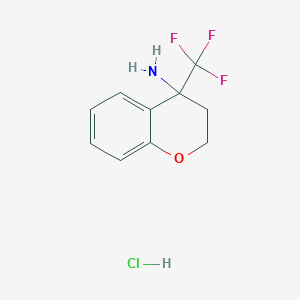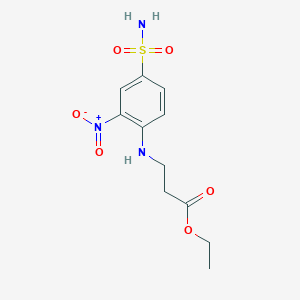
Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate typically involves the esterification of 3-((2-nitro-4-sulfamoylphenyl)amino)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: Ethyl 3-((2-amino-4-sulfamoylphenyl)amino)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfamoyl group can mimic sulfonamide drugs, potentially inhibiting enzymes involved in folate metabolism.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Ethyl 3-((2-amino-4-sulfamoylphenyl)amino)propanoate: A reduced form of the compound.
Uniqueness
Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its nitro and sulfamoyl groups make it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H15N3O6S |
|---|---|
分子量 |
317.32 g/mol |
IUPAC名 |
ethyl 3-(2-nitro-4-sulfamoylanilino)propanoate |
InChI |
InChI=1S/C11H15N3O6S/c1-2-20-11(15)5-6-13-9-4-3-8(21(12,18)19)7-10(9)14(16)17/h3-4,7,13H,2,5-6H2,1H3,(H2,12,18,19) |
InChIキー |
DJHILMWPIHCHDU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


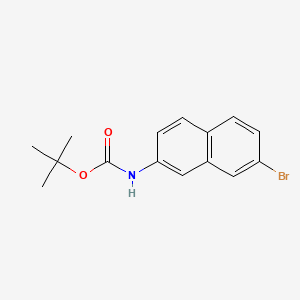
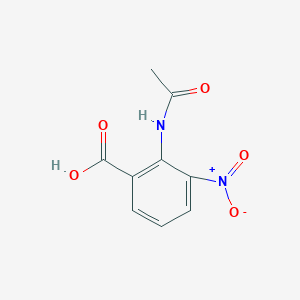
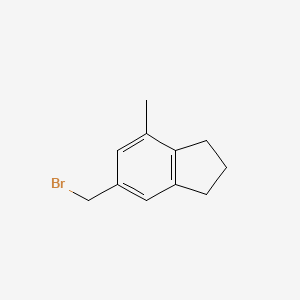
![[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B13502384.png)
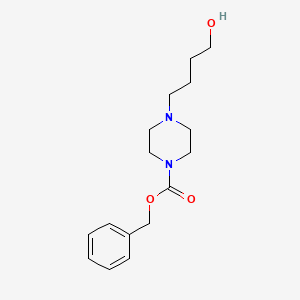
![3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13502393.png)
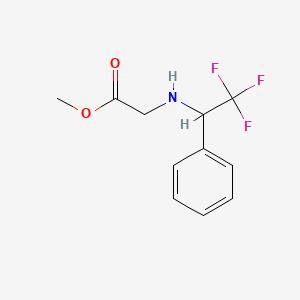

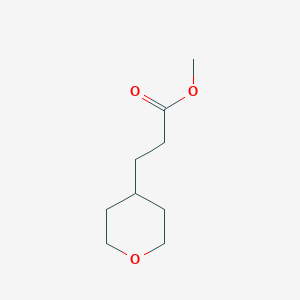
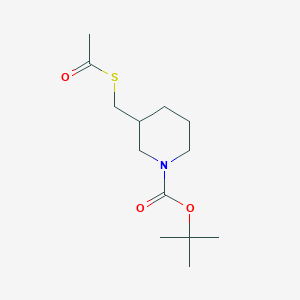
![(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13502440.png)
